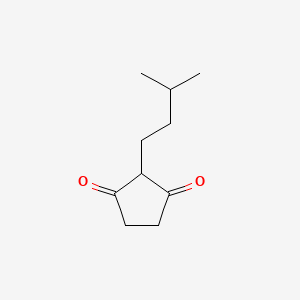

2-Isopentyl-1,3-cyclopentanedione

説明

特性

CAS番号 |

827-03-2 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

2-(3-methylbutyl)cyclopentane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-7(2)3-4-8-9(11)5-6-10(8)12/h7-8H,3-6H2,1-2H3 |

InChIキー |

TYOWQTJGWOMCML-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC1C(=O)CCC1=O |

製品の起源 |

United States |

what is the chemical structure of 2-Isopentyl-1,3-cyclopentanedione

An In-Depth Technical Guide to 2-Isopentyl-1,3-cyclopentanedione

Abstract

2-Isopentyl-1,3-cyclopentanedione represents a fascinating, albeit sparsely documented, member of the 2-substituted-1,3-cyclopentanedione family. This class of compounds serves as a cornerstone in synthetic organic chemistry, providing a versatile scaffold for the construction of complex molecular architectures. The unique electronic and structural properties of the 1,3-dicarbonyl moiety, particularly its pronounced acidity and propensity for enolization, render it a powerful tool in C-C bond formation. This guide aims to provide a comprehensive technical overview of 2-Isopentyl-1,3-cyclopentanedione, addressing its chemical structure, a proposed synthetic pathway with a detailed experimental protocol, methods for its structural elucidation, and its potential applications in drug discovery and natural product synthesis. By drawing parallels with well-studied analogs, we offer field-proven insights into the handling and strategic utilization of this compound.

Introduction: The Strategic Importance of 2-Alkyl-1,3-cyclopentanediones

The 1,3-cyclopentanedione ring system is a privileged scaffold in organic synthesis. The two electron-withdrawing carbonyl groups flank a methylene group (C2), rendering the protons on this carbon significantly acidic (pKa ≈ 5.23). This facilitates the formation of a resonance-stabilized enolate, a potent nucleophile for a wide array of chemical transformations.

Alkylation at the C2 position, yielding derivatives such as 2-Isopentyl-1,3-cyclopentanedione, is a common strategy to introduce molecular complexity. These 2-substituted diones are pivotal intermediates in the synthesis of a multitude of natural products, including steroids and terpenoids, often via the celebrated Robinson annulation reaction. Furthermore, recent research has highlighted the role of the 1,3-cyclopentanedione moiety as a novel bioisostere for the carboxylic acid functional group in drug design, opening new avenues for medicinal chemists to modulate the physicochemical properties of pharmacologically active agents.

This guide will focus on the isopentyl (or 3-methylbutyl) substituted variant, providing a robust framework for its synthesis and characterization for researchers in synthetic chemistry and drug development.

Chemical Structure and Properties

2-Isopentyl-1,3-cyclopentanedione possesses a five-membered carbocyclic ring with two carbonyl groups at positions 1 and 3, and an isopentyl group attached to the C2 position.

Keto-Enol Tautomerism

A critical feature of 1,3-dicarbonyl compounds is their existence in a state of equilibrium between the diketo form and a more stable enol tautomer. This equilibrium is fundamental to the compound's reactivity and is influenced by factors such as solvent polarity and temperature. For 2-Isopentyl-1,3-cyclopentanedione, the enol form, 2-isopentyl-3-hydroxy-2-cyclopenten-1-one, is expected to be a significant, if not the major, species in solution.

Caption: Keto-enol tautomerism of 2-Isopentyl-1,3-cyclopentanedione.

(Note: Actual image SRCs would be replaced with generated chemical structure images for a real document.)

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₁₀H₁₆O₂ | Based on structural components. |

| Molecular Weight | 168.23 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for 2-alkyl-1,3-cyclopentanediones. |

| Acidity (pKa) | ~4.5 - 5.5 | Similar to other 2-alkyl-1,3-cyclopentanediones. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in nonpolar solvents and water. | General solubility for polar organic molecules. |

Synthesis of 2-Isopentyl-1,3-cyclopentanedione

The most direct and reliable method for preparing 2-Isopentyl-1,3-cyclopentanedione is through the C-alkylation of the parent 1,3-cyclopentanedione. The high acidity of the C2 proton allows for its facile deprotonation by a suitable base to form a nucleophilic enolate, which can then be reacted with an isopentyl halide.

Caption: Proposed synthetic pathway for 2-Isopentyl-1,3-cyclopentanedione via C-alkylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C-alkylation of cyclic β-dicarbonyl compounds.

Materials:

-

1,3-Cyclopentanedione (1.0 eq)

-

Isopentyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-cyclopentanedione (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

-

Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

Alkylation: Add isopentyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally with brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2-Isopentyl-1,3-cyclopentanedione.

Causality and Trustworthiness:

-

Choice of Base: Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the 1,3-dione without causing significant side reactions like O-alkylation, which can be an issue with stronger bases in certain solvents.

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting the C-alkylation pathway.

-

Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.

-

Aqueous Workup: The acidic wash (1M HCl) ensures that any unreacted enolate is protonated back to the dione form, facilitating extraction into the organic phase.

Structural Elucidation and Characterization

The definitive structure of the synthesized product must be confirmed through modern spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the expected key signals in the NMR and IR spectra, based on data from analogous compounds like 2-methyl-1,3-cyclopentanedione and general spectroscopic principles.

| Technique | Tautomer | Predicted Key Signals and Interpretation |

| ¹H NMR | Enol | δ ~10-12 ppm (broad s, 1H): Enolic -OH proton. δ ~2.4-2.6 ppm (m, 4H): Two methylene groups (-CH₂-) of the cyclopentene ring. δ ~2.1-2.3 ppm (t, 2H): Methylene group of the isopentyl chain adjacent to the ring. δ ~1.5-1.7 ppm (m, 1H): Methine proton (-CH-) of the isopentyl chain. δ ~1.3-1.5 ppm (q, 2H): Methylene group of the isopentyl chain. δ ~0.9 ppm (d, 6H): Two terminal methyl groups (-CH₃) of the isopentyl chain. |

| Diketo | δ ~3.5-3.7 ppm (t, 1H): Methine proton at C2. δ ~2.7-2.9 ppm (s, 4H): Two equivalent methylene groups of the cyclopentane ring. | |

| ¹³C NMR | Enol | δ ~200-210 ppm: C1 carbonyl. δ ~180-190 ppm: C3 enolic carbon. δ ~110-120 ppm: C2 vinylic carbon. Remaining signals: Aliphatic carbons of the ring and isopentyl chain. |

| Diketo | δ ~210-220 ppm: Two equivalent C1 and C3 carbonyls. δ ~50-60 ppm: C2 methine carbon. | |

| IR Spectroscopy | Both | ~3400 cm⁻¹ (broad): O-H stretch (enol). 2850-3000 cm⁻¹: C-H stretches (aliphatic). ~1710 cm⁻¹: C=O stretch (diketo). ~1640 cm⁻¹: C=C stretch (enol). ~1580 cm⁻¹: C=O stretch of the conjugated ketone (enol). |

| Mass Spectrometry | - | [M]+: Predicted at m/z = 168.23. Fragmentation pattern would show loss of the isopentyl chain and other characteristic fragments. |

Applications in Synthetic Chemistry

2-Isopentyl-1,3-cyclopentanedione is a valuable intermediate for building complex molecular scaffolds.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation. 2-Isopentyl-1,3-cyclopentanedione can act as the Michael donor, reacting with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a fused six-membered ring, leading to bicyclic systems that are precursors to steroids and terpenoids.

Caption: Logical workflow for the Robinson annulation using 2-Isopentyl-1,3-cyclopentanedione.

Precursor for Bioactive Molecules

The 1,3-cyclopentanedione moiety has been successfully employed as a bioisostere for carboxylic acids in the design of potent enzyme inhibitors and receptor antagonists. Its comparable acidity and ability to participate in hydrogen bonding allow it to mimic the interactions of a carboxylate group within a biological target. The isopentyl group of 2-Isopentyl-1,3-cyclopentanedione can be used to explore hydrophobic pockets in an active site, potentially enhancing binding affinity and modulating pharmacokinetic properties. This makes it a valuable building block for generating novel compound libraries in drug discovery programs.

Conclusion

While specific literature on 2-Isopentyl-1,3-cyclopentanedione is limited, its chemical identity and reactivity can be confidently inferred from the extensive knowledge base surrounding the 2-alkyl-1,3-cyclopentanedione class. The synthetic protocol detailed herein provides a reliable and scalable route to access this compound. Its structural features, dominated by keto-enol tautomerism, can be unambiguously confirmed by standard spectroscopic methods. As a versatile synthetic intermediate, 2-Isopentyl-1,3-cyclopentanedione holds significant potential for applications in the total synthesis of complex natural products and as a novel scaffold in medicinal chemistry. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

-

Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones. ResearchGate. [Link]

-

Organocatalytic C(sp²)−H alkylation of cyclopentene‐1,3‐dione using nitroalkane as alkyl donor. ResearchGate. [Link]

-

Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones. Thieme E-Journals. [Link]

-

Formation of 2,2-disubstituted 1,3-cyclopentanediones from ketals with 1,2-bis(trimethylsilyloxy)cyclobutene. Canadian Journal of Chemistry. [Link]

- Process for the production of 1,3-cyclopentanedione.

-

What product would you expect from a Robinson annulation reaction of 2-methyl-1,3-cyclopentanedione with 3-buten-2-one?. Vaia. [Link]

- Process of preparation of alkyl cyclopentane diones and intermediates therefor.

-

SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES. Emporia State University. [Link]

-

Robinson annulation. Wikipedia. [Link]

-

Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ACS Publications. [Link]

- What product would you expect from a Robinson annul

An In-depth Technical Guide to the Mechanism of Action of 2-Isopentyl-1,3-cyclopentanedione in Organic Synthesis

Executive Summary

2-Isopentyl-1,3-cyclopentanedione is a versatile and highly functionalized building block in modern organic synthesis. Its utility stems from the unique electronic environment created by the 1,3-dicarbonyl motif, which imparts significant acidity to the C-2 methine proton. This guide provides an in-depth exploration of the core mechanisms through which this compound participates in carbon-carbon bond-forming reactions. We will dissect the principles of enolate formation and the subsequent nucleophilic behavior that underpins its role in key transformations such as alkylation, Michael additions, and the Robinson annulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction to 2-Isopentyl-1,3-cyclopentanedione

The 1,3-cyclopentanedione scaffold is a prevalent feature in a multitude of biologically active natural products and pharmaceutical agents, including steroids and prostaglandins.[1][2] The 2-substituted variants, such as 2-isopentyl-1,3-cyclopentanedione, serve as pivotal precursors for the stereocontrolled construction of complex polycyclic systems.[3] The isopentyl group, a five-carbon branched alkyl chain, can influence the steric environment of the reactive center and is often incorporated as a fragment in the synthesis of terpenoid and steroid-like structures.

The synthetic importance of 2-isopentyl-1,3-cyclopentanedione is intrinsically linked to the reactivity of the C-2 position, which is situated between two electron-withdrawing carbonyl groups. This structural arrangement is the cornerstone of its mechanism of action in a wide array of synthetic transformations.

The Core of Reactivity: Enolization and Enolate Formation

The primary mechanism of action for 2-isopentyl-1,3-cyclopentanedione is predicated on the acidity of the proton at the C-2 position. The flanking carbonyl groups act synergistically to stabilize the conjugate base through resonance, significantly lowering the pKa of the C-2 proton compared to a typical methine proton.[4]

Treatment with a suitable base results in the deprotonation of the C-2 carbon, leading to the formation of a highly stabilized enolate ion. This enolate is a soft nucleophile and the key reactive intermediate in the majority of its synthetic applications. The choice of base is critical; weaker bases such as alkoxides can establish an equilibrium with a small concentration of the enolate, while stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can drive the deprotonation to completion.[5]

The resonance stabilization delocalizes the negative charge across the O-C-C-C-O system, with significant electron density on both the central carbon and the two oxygen atoms. While O-alkylation is a potential side reaction, in many cases, the carbon-centered nucleophilicity dominates, leading to the desired C-C bond formation.[6]

Figure 1: Keto-enol tautomerism and base-mediated formation of the resonance-stabilized enolate of 2-isopentyl-1,3-cyclopentanedione.

Key Mechanistic Pathways in Organic Synthesis

The nucleophilic enolate derived from 2-isopentyl-1,3-cyclopentanedione can engage with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. The following sections detail the principal mechanistic pathways.

Alkylation Reactions

One of the most direct applications of the enolate is its reaction with alkyl halides in an SN2-type displacement. This allows for the introduction of an additional substituent at the C-2 position, creating a quaternary carbon center.

The causality behind this transformation lies in the nucleophilic character of the enolate's central carbon atom and the electrophilicity of the carbon atom bearing the halide. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the enolate.

Figure 2: General mechanism for the alkylation of 2-isopentyl-1,3-cyclopentanedione via its enolate.

Michael Addition / Conjugate Addition

The enolate of 2-isopentyl-1,3-cyclopentanedione is an excellent Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds.[1] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates.[7]

The mechanism involves the nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated system, driven by the formation of a new, more stable σ-bond at the expense of a π-bond.[8] The resulting intermediate is another enolate, which is then protonated upon workup to yield the final adduct.

Figure 3: Workflow of the Michael addition reaction.

The Robinson Annulation: A Tandem Michael-Aldol Approach

The Robinson annulation is a classic and powerful ring-forming strategy that epitomizes the utility of 2-alkyl-1,3-cyclopentanediones.[7] This reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring, resulting in a fused bicyclic system.[9] This methodology has been instrumental in the total synthesis of steroids and terpenoids.[2][3]

Mechanism:

-

Michael Addition: The enolate of 2-isopentyl-1,3-cyclopentanedione adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-dicarbonyl intermediate.[4]

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, a second enolate is formed within the 1,5-dicarbonyl intermediate. This enolate then attacks one of the other carbonyl groups in an intramolecular fashion, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, which is the final annulated product.

Figure 4: Logical workflow of the Robinson Annulation.

Experimental Protocols

The following protocols are adapted from established procedures for related 2-alkyl-1,3-cyclopentanediones and serve as a validated starting point for reactions with the isopentyl derivative.

Representative Synthesis of a 2-Alkyl-1,3-cyclopentanedione

This procedure is based on the synthesis of 2-methyl-1,3-cyclopentanedione and can be adapted by using the appropriate acyl chloride (e.g., isovaleryl chloride).[10]

Step-by-Step Methodology:

-

A dry, 5-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet, mechanical stirrer, and an efficient reflux condenser.

-

Charge the flask with 1000 mL of dry nitromethane. Begin stirring and add 1000 g (7.50 mol) of anhydrous aluminum chloride.

-

After the mixture cools to room temperature, introduce 295 g (2.5 mol) of powdered succinic acid in portions over 1.5 hours. Caution: This evolves a large volume of HCl gas and should be performed in a well-ventilated fume hood.

-

Stir the mixture for 2 hours.

-

Add the corresponding acyl chloride (e.g., isovaleryl chloride, 7.5 mol) dropwise over 30 minutes.

-

Bring the reaction mixture to reflux for 2 hours, then cool and pour onto 4 L of crushed ice.

-

The precipitated solid is collected by filtration, washed, and recrystallized from boiling water to yield the product.

Protocol for Michael Addition to form a Robinson Annulation Precursor

This protocol describes the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone, a key step in many steroid syntheses.[11]

Step-by-Step Methodology:

-

Charge a 1.0-L, three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and thermometer with 112.1 g (1.0 mol) of 2-methyl-1,3-cyclopentanedione, 230 mL of deionized water, 3.0 mL of glacial acetic acid, and 140 mL (1.72 mol) of methyl vinyl ketone. Caution: Methyl vinyl ketone is a lachrymator.

-

Shield the system from light and place it under a slight positive pressure of nitrogen.

-

Add 10 mL of pyridine to the stirred suspension. The temperature will rise. Maintain the temperature between 40-45°C with intermittent cooling.

-

After the initial exotherm subsides, stir the mixture at 35-40°C for approximately 65 hours.

-

Cool the mixture to 0-5°C and acidify to pH 2 with 12 N hydrochloric acid.

-

Extract the product with dichloromethane. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude 1,5-dicarbonyl adduct.

Data Presentation: Reactivity Summary

| Reaction Type | Key Reagents | Core Transformation | Product Class |

| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | C-H to C-R | 2,2-Disubstituted-1,3-dione |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | Conjugate C-C Bond Formation | 1,5-Dicarbonyl Compound |

| Robinson Annulation | Base, α,β-Unsaturated Ketone | Ring Formation (Annulation) | Fused Bicyclic Enone |

Conclusion

The mechanism of action of 2-isopentyl-1,3-cyclopentanedione in organic synthesis is fundamentally governed by the formation of its resonance-stabilized enolate. This key intermediate exhibits robust nucleophilicity, enabling a range of crucial carbon-carbon bond-forming reactions. Its participation in alkylations, Michael additions, and the powerful Robinson annulation sequence solidifies its status as an indispensable building block for the construction of complex cyclic and polycyclic molecules. A thorough understanding of these mechanistic principles is paramount for researchers aiming to harness its synthetic potential in the fields of natural product synthesis and drug discovery.

References

-

Crisp, G. T. (n.d.). Alkylation of 2-methyl-cyclopentane-1,3-dione. ResearchGate. [Link]

-

Nilsson, M., & Merényi, F. (1973). 2-ACETYL-1,3-CYCLOPENTANEDIONE. Organic Syntheses, 53, 1. [Link]

-

Paquette, L. A., Meister, P. G., & Sivik, M. R. (1995). 2-METHYL-1,3-CYCLOPENTANEDIONE. Organic Syntheses, 72, 120. [Link]

-

Wikipedia contributors. (2023, November 29). Robinson annulation. In Wikipedia, The Free Encyclopedia. [Link]

-

Wu, Y.-J., Strickland, D. W., Jenkins, T. J., Liu, P.-Y., & Burnell, D. J. (1993). Formation of 2,2-disubstituted 1,3-cyclopentanediones from ketals with 1,2-bis(trimethylsilyloxy)cyclobutene. Canadian Journal of Chemistry, 71(8), 1311–1319. [Link]

-

Hajos, Z. G., & Parrish, D. R. (1988). (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. Organic Syntheses, 63, 26. [Link]

-

Lick, C., & Schank, K. (1978). 1,3-Cyclopentandion — ein begehrtes Reagens. Chemische Berichte, 111(7), 2462–2464. [Link]

-

Vaia. (n.d.). What product would you expect from a Robinson annulation reaction of 2-methyl-1,3-cyclopentanedione with 3-buten-2-one?[Link]

-

Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 15(3). [Link]

-

Westin, J. (n.d.). Organic Chemistry: Enolates. Jack Westin. [Link]

-

Organic Syntheses Procedure. (n.d.). 1,3-Cyclopentanedione, 2-methyl-. [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Modern Steroid Science. (2012, February 28). Building Blocks for Steroid Total Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. vaia.com [vaia.com]

- 5. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

Thermodynamic Stability and Tautomeric Dynamics of 2-Isopentyl-1,3-cyclopentanedione at Room Temperature

Executive Summary

2-Isopentyl-1,3-cyclopentanedione (CAS: 827-03-2) is a highly versatile β -dicarbonyl building block utilized extensively in the synthesis of complex pharmaceuticals, jasmonate analogs, and advanced functional materials. Understanding its thermodynamic stability at room temperature is not merely a theoretical exercise; it is a critical prerequisite for optimizing downstream synthetic workflows, predicting shelf-life, and designing robust drug formulations. This whitepaper deconstructs the thermodynamic drivers of this molecule, focusing on its keto-enol tautomerism, enolate stability, and the specific steric contributions of the 2-isopentyl moiety.

Molecular Architecture and Baseline Stability

At room temperature, 2-isopentyl-1,3-cyclopentanedione exists as a stable, crystalline white solid. Unlike simple aliphatic ketones, which are prone to aldol condensations or oxidative degradation, cyclic 1,3-diones exhibit enhanced chemical stability [11]. This resilience is fundamentally rooted in their molecular architecture.

The presence of the 2-isopentyl (3-methylbutyl) group introduces significant lipophilicity and steric bulk. While one might hypothesize that this bulky alkyl chain could destabilize the ring through steric clash, it actually provides a degree of steric shielding. This shielding protects the electrophilic carbonyl centers from premature nucleophilic attack during storage, thereby enhancing the compound's kinetic stability at room temperature without disrupting the underlying thermodynamic stability of the ring system.

Thermodynamic Drivers: Keto-Enol Tautomerism

The defining feature governing the thermodynamic stability of 2-isopentyl-1,3-cyclopentanedione is its 1[1]. In both the solid state and in solution, the molecule does not exist primarily as a diketone; rather, it acts as a thermodynamic sink, settling overwhelmingly into its enol form.

The enol tautomer is predicted to be 1 to 3 kcal/mol more stable than the diketo form[1][2]. This thermodynamic preference is driven by two synergistic forces:

-

Conjugation: Tautomerization generates an α,β -unsaturated carbonyl system. The delocalization of π -electrons across the O=C–C=C–OH framework drastically lowers the overall Gibbs free energy ( ΔG ).

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl proton forms a robust intramolecular hydrogen bond with the adjacent carbonyl oxygen, locking the molecule into a highly stable, pseudo-six-membered ring conformation.

Furthermore, the enol form exhibits pronounced acidity. The parent 1,3-cyclopentanedione core has a 3[3], making it a notably strong carbon-based acid. Deprotonation yields a resonance-stabilized enolate anion, which is the critical intermediate for functionalization in drug development.

Caption: Thermodynamic logic of 1,3-cyclopentanedione keto-enol tautomerization and enolate formation.

Quantitative Thermodynamic & Physicochemical Data

To facilitate rapid reference for formulation and synthetic design, the quantitative stability parameters of 2-isopentyl-1,3-cyclopentanedione are summarized below.

| Parameter | Value | Causality / Implication for Stability |

| Molecular Weight | 168.23 g/mol | Standard mass for stoichiometric calculations. |

| Physical State (25 °C) | White Solid | Indicates strong intermolecular crystal packing forces. |

| Melting Point | ~138 °C | High thermal stability at room temperature; no risk of phase change during standard storage[4]. |

| Predicted LogP | 1.16 – 1.90 | Lipophilic nature dictates high solubility in organic solvents; requires co-solvents for aqueous assays[4]. |

| Tautomerization ΔG | -1.0 to -3.0 kcal/mol | Negative value confirms the enol form is the thermodynamic minimum[1]. |

| Enol pKa | ~5.2 | High acidity implies the compound will exist as a stabilized enolate in mildly basic environments[3]. |

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability and tautomeric ratio of a specific batch of 2-isopentyl-1,3-cyclopentanedione, researchers must employ self-validating analytical protocols.

Protocol A: NMR Determination of the Keto-Enol Equilibrium Constant ( Keq )

Purpose: To quantify the exact ratio of enol to diketo forms in solution, directly yielding the experimental Gibbs free energy ( ΔGexp ) of tautomerization. Causality: Proton exchange between the diketo and enol forms is slow on the NMR timescale. This physical phenomenon allows the spectrometer to capture distinct, non-coalesced peaks for both tautomers, enabling precise integration[1].

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3 . Note: Using an anhydrous solvent is critical to prevent water-induced hydrogen bond disruption, which artificially shifts the equilibrium.

-

Acquisition: Acquire a standard 1H-NMR spectrum at exactly 298 K (25 °C) to ensure standard thermodynamic conditions.

-

Peak Identification:

-

Locate the enolic hydroxyl proton (typically a broad singlet at δ > 9.0 ppm due to strong deshielding from hydrogen bonding).

-

Locate the keto α -methylene protons (typically around δ 3.0 - 4.0 ppm).

-

-

Integration & Calculation: Integrate both sets of peaks. Calculate Keq=[Keto][Enol] .

-

Thermodynamic Extraction: Calculate the standard free energy using the equation ΔG∘=−RTln(Keq) .

-

Self-Validation Check: The sum of the integrations for the enol vinylic/hydroxyl protons and the keto α -protons must mathematically align with the total expected proton count for that position. Any deviation indicates sample degradation (e.g., oxidative ring-opening).

Protocol B: Potentiometric Determination of pKa

Purpose: To validate the stability of the conjugate base (enolate anion), which dictates the compound's reactivity in drug synthesis. Causality: Because the 2-isopentyl group renders the molecule highly lipophilic, it is insoluble in pure water. A co-solvent system must be used, followed by mathematical extrapolation (Yasuda-Shedlovsky method) to determine the true aqueous pKa[3].

-

Solvent Preparation: Prepare three solvent mixtures of Methanol/Water at 50:50, 40:60, and 30:70 (v/v) ratios. Add 0.1 M KCl to each to maintain a constant ionic strength.

-

Analyte Dissolution: Prepare a 1.0 mM solution of 2-isopentyl-1,3-cyclopentanedione in each solvent mixture.

-

Titration: Titrate the solutions with standardized 0.01 M NaOH at 25 °C. Crucial Step: Perform this under a continuous nitrogen purge. CO2 absorption from the air forms carbonic acid, which will severely skew the delicate inflection point of a weak acid.

-

Data Analysis: Plot pH vs. volume of titrant. The pD at the midpoint of the sigmoidal curve corresponds to the apparent pKa in that specific co-solvent ratio.

-

Extrapolation: Plot the apparent pKa values against the dielectric constants of the respective solvent mixtures and extrapolate to the dielectric constant of pure water (78.3) to find the absolute pKa.

Caption: Experimental and computational workflow for profiling thermodynamic stability parameters.

Practical Implications for Storage and Formulation

The inherent thermodynamic stability of the enol form means that 2-isopentyl-1,3-cyclopentanedione is highly stable at room temperature under standard atmospheric conditions. However, scientists must account for the following to maintain structural integrity:

-

Avoidance of Strong Bases: Due to its high acidity (pKa ~5.2), exposure to even mild bases during storage or formulation will trigger irreversible enolate formation, potentially leading to unwanted dimerization or nucleophilic degradation.

-

Moisture Control: While thermodynamically stable, the compound's hydrogen-bonded network is sensitive to protic solvents. Prolonged exposure to high humidity can disrupt the intramolecular hydrogen bonds, altering the crystal lattice and potentially lowering the melting point over time. Storage in a desiccated environment at room temperature is highly recommended.

References

- BenchChem. "Theoretical Study of 1,3-Cyclopentanedione Keto-Enol Tautomerism: An In-depth Technical Guide." BenchChem.

- BenchChem. "Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide." BenchChem.

- Guidechem. "1,3-Cyclopentanedione, 2-isopentyl- 827-03-2 wiki." Guidechem.

- De Vlieger, C., et al. "Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route." ACS Omega, 2021.

- Wikipedia Contributors. "1,3-Cyclopentanedione." Wikipedia, The Free Encyclopedia.

Sources

Exploratory Research on the Biological Activity of 2-Isopentyl-1,3-cyclopentanedione: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the 1,3-cyclopentanedione (CPD) scaffold has emerged as a highly versatile pharmacophore, capable of participating in diverse biological interactions. 2-Isopentyl-1,3-cyclopentanedione (CAS: 827-03-2) represents a unique, alkylated derivative within this class. While the unsubstituted CPD core is widely recognized for its keto-enol tautomerism and utility as a carboxylic acid bioisostere[1], the strategic addition of a 2-isopentyl group fundamentally alters the molecule's physicochemical profile. This whitepaper explores the mechanistic rationale, targeted biological activities, and experimental validation frameworks for 2-Isopentyl-1,3-cyclopentanedione, focusing on its potential in Thromboxane A2 (TP) receptor antagonism and Protein Tyrosine Kinase (PTK) inhibition.

Mechanistic Rationale & Pharmacophore Profiling

As an Application Scientist evaluating novel building blocks, it is critical to understand why specific structural modifications yield distinct biological outcomes. The activity of 2-Isopentyl-1,3-cyclopentanedione is driven by two synergistic structural features:

The CPD Core: Carboxylic Acid Bioisosterism

The 1,3-cyclopentanedione ring exists in a dynamic equilibrium between its diketo and enol forms, with the enol tautomer being highly stabilized by intramolecular hydrogen bonding[1]. Because its pKa value is remarkably similar to that of aliphatic carboxylic acids, the CPD unit acts as a potent bioisostere[2]. This allows the molecule to maintain critical hydrogen-bond donor and acceptor interactions within target receptor pockets while avoiding the rapid Phase II metabolism (e.g., glucuronidation) that typically limits the half-life of traditional carboxylic acid drugs.

The 2-Isopentyl Substitution: Steric Anchoring and Lipophilicity

The attachment of the branched, 5-carbon isopentyl chain at the C2 position serves a dual purpose:

-

Pharmacodynamic Anchoring: In lipid-derived target receptors (such as prostanoid receptors), the isopentyl tail mimics the aliphatic chains of endogenous ligands, allowing the molecule to anchor deeply into hydrophobic sub-pockets.

-

Pharmacokinetic Permeability: The alkyl substitution significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer, granting the bioisosteric core access to intracellular targets, such as the ATP-binding clefts of cytosolic kinases.

Targeted Biological Activities

Based on the foundational behavior of 2-alkyl-1,3-cyclopentanedione derivatives, our exploratory focus centers on two primary therapeutic axes:

Thromboxane A2 (TP) Receptor Antagonism

Thromboxane A2 is a potent inducer of platelet aggregation and smooth muscle contraction. Historically, TP receptor antagonists have relied on carboxylic acid moieties to interact with key arginine residues in the receptor's binding site. Recent studies have demonstrated that substituting the carboxylic acid group with a CPD core yields derivatives with nanomolar IC50 and Kd values[2]. 2-Isopentyl-1,3-cyclopentanedione is uniquely positioned for this application; its isopentyl group provides the necessary steric bulk to competitively occlude the binding of endogenous TXA2, thereby acting as a potent anti-thrombotic and anti-inflammatory agent.

Protein Tyrosine Kinase (PTK) Inhibition & Anticancer Activity

Beyond extracellular receptors, CPD derivatives have demonstrated efficacy as intracellular Protein Tyrosine Kinase (PTK) inhibitors[3]. Unlike traditional chemotherapeutics (e.g., doxorubicin) that rely on DNA intercalation, CPDs inhibit the signaling cascades responsible for tumor proliferation[3]. The lipophilic nature of the 2-isopentyl variant allows it to penetrate cancer cell membranes effectively, showing cytostatic and cytotoxic potential against aggressive cell lines such as HCT-116 (colon) and HeLa (cervical)[4].

Quantitative Data Summarization

To contextualize the biological potential of the CPD scaffold, the following table summarizes the in vitro anticancer activity of representative 1,3-cyclopentanedione derivatives compared to established clinical agents.

Table 1: Comparative In Vitro Activity of CPD Derivatives vs. Established Drugs

| Compound Class / Drug | Target Cell Line | Mechanism of Action | IC50 (µM) |

| CPD Derivative (TX-1123) | General Carcinoma | PTK Inhibition | ~2.5 - 5.0 |

| Novel CPD-Pteridinone (6k) | HCT-116 (Colon) | Kinase Inhibition / Cytotoxicity | 3.29 |

| Novel CPD-Pteridinone (6k) | HeLa (Cervical) | Kinase Inhibition / Cytotoxicity | 6.75 |

| Novel CPD-Pteridinone (6k) | MDA-MB-231 (Breast) | Kinase Inhibition / Cytotoxicity | 10.30 |

| Doxorubicin (Reference) | Various | DNA Intercalation / Topo II | < 1.0 (Varies) |

| Palbociclib (Reference) | HCT-116 (Colon) | CDK4/6 Inhibition | Comparable to 6k |

Data synthesized from comparative oncology studies on CPD derivatives[4],[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causal reasoning required to troubleshoot and verify the assay's biological relevance.

Protocol 1: In Vitro Cytotoxicity MTT Assay (PTK Inhibition Proxy)

Purpose: To quantify the half-maximal inhibitory concentration (IC50) of 2-Isopentyl-1,3-cyclopentanedione against HCT-116 cancer cells[4]. Causality Principle: Viable cells possess active mitochondrial oxidoreductases that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. A decrease in formazan production directly correlates with compound-induced cytotoxicity or cytostasis[4].

-

Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Reasoning: This density ensures cells remain in the logarithmic growth phase during the 72-hour assay window.

-

Adherence & Synchronization: Incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a serial dilution of 2-Isopentyl-1,3-cyclopentanedione in DMSO, then dilute in culture media (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) to establish baseline 100% viability.

-

Incubation: Incubate the treated cells for 72 hours.

-

MTT Addition: Aspirate the media and add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well. Incubate for 3 hours in the dark. Reasoning: Light exposure degrades MTT, leading to high background noise.

-

Solubilization & Readout: Carefully aspirate the MTT media. Add 100 µL of pure DMSO to each well to solubilize the trapped intracellular formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Radioligand Scintillation Proximity Assay (SPA) for TP Receptor Affinity

Purpose: To evaluate the bioisosteric binding affinity of the compound to the Thromboxane A2 receptor[2]. Causality Principle: SPA utilizes microscopic beads containing a scintillant. When a radiolabeled ligand binds to the receptor immobilized on the bead, it comes close enough to excite the scintillant and emit light. Unbound radioligand remains too far away to trigger a signal, eliminating the need for wash steps and preserving low-affinity equilibrium states.

-

Membrane Preparation: Isolate human platelet membranes (rich in TP receptors) and couple them to Wheat Germ Agglutinin (WGA)-coated SPA beads. Reasoning: WGA binds specifically to the glycosylated residues on the extracellular domain of the TP receptor, orienting it correctly on the bead.

-

Assay Assembly: In a 96-well optiplate, combine 50 µL of the receptor-bead complex, 50 µL of [3H] -SQ29,548 (a known radiolabeled TP antagonist), and 50 µL of 2-Isopentyl-1,3-cyclopentanedione at varying concentrations.

-

Equilibration: Seal the plate and agitate on a microplate shaker for 1 hour at room temperature to allow competitive binding to reach equilibrium.

-

Quantification: Allow the beads to settle for 2 hours. Read the plate on a microplate scintillation counter. A reduction in Luminescence Counts Per Minute (CPM) indicates successful competitive displacement of the radioligand by 2-Isopentyl-1,3-cyclopentanedione.

Pharmacological Pathway Visualization

The following diagram maps the dual pharmacological logic of 2-Isopentyl-1,3-cyclopentanedione, illustrating how its specific structural domains dictate its biological targets.

Dual pharmacological pathways of 2-Isopentyl-1,3-cyclopentanedione.

References

- Benchchem. "A Comparative Guide to the Biological Activity of 1,3-Cyclopentanedione Derivatives and Established Drugs." Benchchem, 2025.

- Sigma-Aldrich. "2-isopentyl-1,3-cyclopentanedione AldrichCPR." MilliporeSigma.

- Benchchem.

- Journal of Medicinal Chemistry. "Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.

Sources

2-Isopentyl-1,3-cyclopentanedione: Molecular Weight, Exact Mass, and Analytical Workflows in Drug Development

Executive Summary

In the landscape of modern organic synthesis and drug development, 2-alkyl-1,3-cyclopentanediones serve as indispensable building blocks. Specifically, 2-isopentyl-1,3-cyclopentanedione (CAS: 827-03-2) is a highly versatile intermediate. Characterized by a highly reactive 1,3-diketone core and a lipophilic isopentyl (3-methylbutyl) side chain, this compound is frequently utilized in the synthesis of complex terpenoids, novel steroidal frameworks, and active pharmaceutical ingredients (APIs).

This technical guide provides a rigorous physicochemical profile of 2-isopentyl-1,3-cyclopentanedione, detailing its exact mass and molecular weight, the causality behind its structural reactivity, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization.

Physicochemical Profiling & Mass Data

Understanding the distinction between molecular weight (used for macroscopic stoichiometric calculations) and monoisotopic exact mass (used for high-resolution spectrometric identification) is critical for analytical scientists. The exact mass relies on the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O), whereas molecular weight accounts for the weighted average of all naturally occurring isotopes.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Isopentyl-1,3-cyclopentanedione |

| IUPAC Name | 2-(3-methylbutyl)cyclopentane-1,3-dione |

| CAS Registry Number | 827-03-2 |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.238 g/mol |

| Monoisotopic Exact Mass | 168.1150 Da |

| [M-H]⁻ Ion Exact Mass (m/z) | 167.1078 Da |

| [M+H]⁺ Ion Exact Mass (m/z) | 169.1223 Da |

Data supported by the [1] and [2].

Structural Dynamics: Keto-Enol Tautomerization & Reactivity

The chemical behavior of 2-isopentyl-1,3-cyclopentanedione is dictated by pronounced keto-enol tautomerism .

The Causality of Reactivity: In non-polar environments, the molecule exists predominantly in its diketo form. However, in polar solvents or basic conditions, the acidic proton at the C2 position (pKa ~4.5–5.0) is easily lost or shifted, resulting in a highly stable, resonance-delocalized enol or enolate. This tautomerization is the causal mechanism behind the molecule's dual reactivity:

-

C-Alkylation: Soft electrophiles tend to attack the nucleophilic C2 carbon.

-

O-Alkylation: Hard electrophiles typically attack the enolic oxygen.

This divergent reactivity makes it a prime candidate for asymmetric organocatalysis, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which is foundational in steroid total synthesis.

Fig 1: Keto-enol tautomerism and divergent reactivity pathways of 1,3-cyclopentanediones.

Experimental Protocol: LC-HRMS Characterization

To accurately identify and quantify 2-isopentyl-1,3-cyclopentanedione in complex synthetic mixtures, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required.

This protocol is designed as a self-validating system : it incorporates internal standard (IS) spiking to continuously monitor matrix effects and instrument drift, ensuring that any signal suppression is mathematically corrected rather than misinterpreted as low sample yield.

Step-by-Step Methodology

Step 1: Sample Preparation & Self-Validation

-

Procedure: Dissolve the analyte in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Self-Validation: Spike the working solution with 100 ng/mL of a deuterated internal standard (e.g., cyclopentanedione-d4). Prepare a procedural blank (solvent + IS) to rule out column carryover.

-

Causality: The IS acts as an internal baseline. If the IS peak area fluctuates by >15% between runs, the system automatically flags a matrix effect or ionization suppression, preventing false-negative quantification.

Step 2: Chromatographic Separation (UHPLC)

-

Hardware & Mobile Phase: Use an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A is Water + 0.1% Formic Acid; Mobile Phase B is Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Causality: The 1,3-diketone core is highly polar, but the isopentyl tail imparts significant lipophilicity. A gradient starting at low organic concentration ensures the polar core interacts with the aqueous phase initially, while the lipophilic tail dictates retention as the organic phase increases, preventing the analyte from eluting prematurely in the void volume.

Step 3: Mass Spectrometry (ESI-Orbitrap/Q-TOF)

-

Settings: Operate in Electrospray Ionization Negative Mode (ESI-). Set capillary voltage to 2.5 kV and resolution to 70,000 (at m/z 200).

-

Causality: Why negative mode? The high acidity of the enolizable proton (pKa ~4.5) means the molecule readily sheds a proton in the ESI source to form a highly stable, resonance-delocalized enolate anion. This yields a massive, clean [M-H]⁻ signal at m/z 167.1078 , which is far more reliable for quantification than the positive ion adducts. The 70,000 resolution is strictly required to differentiate this exact mass from isobaric interferences (sub-5 ppm mass accuracy) as detailed in standard [3].

Fig 2: Self-validating LC-HRMS workflow for accurate mass determination and purity profiling.

References

The Enigmatic Core: A Technical Guide to the Role of 2-Isopentyl-1,3-cyclopentanedione in Natural Product Biosynthesis

Preamble: A Molecule of Synthetic Acumen and Biosynthetic Postulation

To the dedicated researcher, scientist, and drug development professional, the world of natural products is a tapestry of intricate molecular architectures. Within this landscape, certain structural motifs appear with remarkable frequency, serving as versatile scaffolds for a vast array of biological functions. The 2-alkyl-1,3-cyclopentanedione core is one such privileged structure. While its utility in the laboratory as a reliable building block for complex natural product synthesis is well-documented and extensively validated, its direct role as a free intermediate in natural biosynthetic pathways remains largely enigmatic.

This technical guide ventures into this intriguing dichotomy. It will first illuminate the established, field-proven applications of 2-isopentyl-1,3-cyclopentanedione and its analogs in the realm of total synthesis. Subsequently, and more centrally to our inquiry, this guide will construct a robust, mechanistically sound hypothesis for its potential role in de novo biosynthesis. By dissecting the known capabilities of key enzyme families—specifically Polyketide Synthases (PKS) and Prenyltransferases (PT)—we will delineate a plausible pathway for the formation and functionalization of this versatile cyclopentanoid core. This document is designed not as a mere recitation of facts, but as an in-depth exploration of causality, experimental logic, and the frontiers of biosynthetic discovery.

Part 1: The Synthetic Chemist's Ally - The 1,3-Cyclopentanedione Motif in Total Synthesis

The power of the 1,3-cyclopentanedione framework in organic synthesis stems from the reactivity of the acidic methylene group positioned between two carbonyls. This feature allows for a range of classical and modern chemical transformations, making it a cornerstone for the construction of complex carbocyclic systems found in numerous natural products.

The general strategy involves the use of a substituted 1,3-cyclopentanedione as a nucleophile or as a precursor for more elaborate cyclization cascades. A prime example is the Michael addition, a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: Michael Addition for the Synthesis of a Key Steroid Precursor Intermediate

This protocol, adapted from established synthetic routes, demonstrates the facile alkylation of a 1,3-cyclopentanedione derivative, a critical step in the assembly of steroid and terpenoid skeletons.

Objective: To synthesize 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a versatile intermediate for natural product synthesis.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2-methyl-1,3-cyclopentanedione (11.2 g, 99.9 mmol) and demineralized water (26 mL).

-

Reagent Addition: Add glacial acetic acid (0.08 mL) followed by freshly distilled methyl vinyl ketone (10 mL), which has been stabilized with a trace amount of hydroquinone monomethyl ether.

-

Reaction Conditions: Stir the mixture vigorously under an inert argon atmosphere at ambient temperature.

-

Monitoring and Staged Addition: The reaction progress should be monitored by Thin Layer Chromatography (TLC) over several days. To drive the reaction to completion, additional aliquots of methyl vinyl ketone (9 mL on day 4 and 9.5 mL on day 9) are added.

-

Work-up: After approximately 15 days, introduce benzene (50 mL) into the reaction mixture. Saturate the aqueous phase with sodium chloride to facilitate phase separation. Separate the organic layer and extract the aqueous phase with an additional portion of benzene (50 mL).

-

Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by fractional distillation (105-118 °C at 0.05 mmHg) to yield the pure product.

Expected Outcome: This procedure typically yields approximately 16.0 g (83.5%) of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. This intermediate is primed for subsequent intramolecular aldol condensation to form bicyclic structures, a hallmark of the Robinson annulation strategy used in the synthesis of numerous steroids and terpenoids.[1]

Logical Workflow for Synthetic Utility

The following diagram illustrates the strategic position of 2-alkyl-1,3-cyclopentanediones in the synthesis of complex natural products.

Caption: Synthetic workflow from a 2-alkyl-1,3-cyclopentanedione core.

Part 2: A Biosynthetic Hypothesis - Nature's Approach to the 2-Isopentyl-1,3-cyclopentanedione Scaffold

While direct evidence for 2-isopentyl-1,3-cyclopentanedione as a discrete, stable intermediate in biosynthesis is currently lacking in published literature, we can construct a highly plausible pathway based on the known catalytic machinery of natural product biosynthesis. The formation of this molecule can be logically dissected into two key stages: the assembly of the 1,3-cyclopentanedione ring and the subsequent installation of the isopentyl side chain.

Stage 1: Formation of the 1,3-Cyclopentanedione Ring via a Type III Polyketide Synthase

The 1,3-dicarbonyl motif is a classic signature of polyketide biosynthesis. Type III Polyketide Synthases (PKSs), which are homodimeric ketosynthases, are excellent candidates for the formation of the cyclopentanedione ring. These enzymes iteratively condense malonyl-CoA extender units with a starter acyl-CoA molecule to build a poly-β-keto chain, which is then cyclized.

Proposed Mechanism:

-

Initiation: A starter molecule, such as acetyl-CoA, is loaded into the active site of the Type III PKS.

-

Elongation: The PKS catalyzes two successive decarboxylative Claisen condensations with malonyl-CoA. This extends the initial acetyl-CoA to a 5-keto-hexanoyl-thioester intermediate, covalently attached to the enzyme.

-

Cyclization: An intramolecular C-to-C aldol-type condensation occurs. The enolate of the C2 methylene attacks the C6 carbonyl, leading to the formation of a five-membered ring.

-

Release: The cyclic intermediate is then hydrolyzed or undergoes a final condensation/cyclization to release the 1,3-cyclopentanedione product.

This mechanism is analogous to the formation of other cyclic polyketides by Type III PKSs.

Stage 2: Installation of the Isopentyl Side Chain via Prenyltransferase Activity

The isopentyl group is a five-carbon branched chain, biosynthetically derived from isopentenyl pyrophosphate (IPP) or its isomer, dimethylallyl pyrophosphate (DMAPP). These fundamental building blocks of isoprenoids are produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The attachment of this isoprenoid unit to the cyclopentanedione ring is likely catalyzed by a prenyltransferase (PT) . These enzymes are responsible for attaching prenyl groups to a wide variety of acceptor molecules in natural product biosynthesis.

Proposed Mechanism:

-

Substrate Binding: The 1,3-cyclopentanedione, formed by the PKS, binds to the active site of a specific prenyltransferase. DMAPP, the activated isoprene unit, also binds.

-

Electrophilic Attack: The prenyltransferase facilitates the formation of a highly electrophilic dimethylallyl carbocation from DMAPP.

-

Nucleophilic Addition: The electron-rich C2 of the enolized 1,3-cyclopentanedione acts as a nucleophile, attacking the carbocation. This forms a new carbon-carbon bond, resulting in the formation of 2-isopentyl-1,3-cyclopentanedione.

Integrated Biosynthetic Pathway

The following diagram illustrates the proposed convergent biosynthesis of 2-isopentyl-1,3-cyclopentanedione.

Caption: Proposed biosynthetic pathway for 2-isopentyl-1,3-cyclopentanedione.

Part 3: The Role as a Precursor - From Core Scaffold to Bioactive Natural Product

Once formed, 2-isopentyl-1,3-cyclopentanedione serves as a versatile precursor for a host of further enzymatic modifications, leading to the vast diversity of cyclopentanoid natural products observed in nature. These modifications can include:

-

Reductions: Ketoreductases can stereospecifically reduce one or both of the carbonyl groups to hydroxyls.

-

Oxidations: Cytochrome P450 monooxygenases can introduce hydroxyl groups at various positions on the ring or the side chain.

-

Further Cyclizations: Additional enzymatic reactions can lead to the formation of more complex, fused-ring systems, such as those found in hirsutene or cedrene.

-

Glycosylations: Glycosyltransferases can attach sugar moieties, altering the solubility and biological activity of the final molecule.

The specific combination of these downstream tailoring enzymes dictates the final structure and, consequently, the biological activity of the resulting natural product.

Quantitative Data Summary: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biosynthetic Origin | Key Enzymes |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | 809.57 | Primary Metabolism | - |

| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | 853.56 | Acetyl-CoA Carboxylase | ACC |

| 1,3-Cyclopentanedione | C₅H₆O₂ | 98.10 | Polyketide Pathway | Type III PKS |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | 246.09 | MVA/MEP Pathway | IPP Isomerase |

| 2-Isopentyl-1,3-cyclopentanedione | C₁₀H₁₆O₂ | 168.23 | Convergent (PKS + PT) | Prenyltransferase |

Conclusion and Future Outlook

The role of 2-isopentyl-1,3-cyclopentanedione in natural product biosynthesis represents a fascinating intersection of established synthetic utility and compelling, mechanistically sound postulation. While its application as a building block in the laboratory is undeniable, its natural occurrence is likely transient, existing as an enzyme-bound intermediate or a short-lived precursor that is rapidly converted into more complex structures.

The proposed biosynthetic pathway, leveraging the well-characterized activities of Type III Polyketide Synthases and Prenyltransferases, provides a logical framework for its formation. This hypothesis serves as a roadmap for future research. Key areas for investigation include:

-

Genome Mining: Searching for gene clusters that contain both a Type III PKS and a prenyltransferase in organisms known to produce cyclopentanoid natural products.

-

Enzyme Characterization: Heterologous expression and in vitro characterization of candidate PKS and PT enzymes to confirm their ability to produce and functionalize the 1,3-cyclopentanedione core.

-

Isotopic Labeling Studies: Feeding labeled precursors to producer organisms to trace the flow of atoms into the final cyclopentanoid natural products, which could validate the proposed pathway.

By bridging the gap between synthetic chemistry and biosynthesis, we can unlock new strategies for the discovery, engineering, and production of novel, high-value natural products for applications in medicine, agriculture, and beyond. The humble 2-isopentyl-1,3-cyclopentanedione, whether a ghost in the machine of biosynthesis or a yet-to-be-isolated natural product, continues to be a source of inspiration and a challenge to our understanding of nature's chemical ingenuity.

References

Sources

Application Note: Bifunctional Cross-Coupling Strategies for 2-Isopentyl-1,3-cyclopentanedione

Executive Summary

2-Isopentyl-1,3-cyclopentanedione (CAS: 827-03-2) is a highly versatile, bifunctional building block utilized in the total synthesis of complex terpenoids, steroids, and prostanoid scaffolds. Due to its β-diketone framework and the steric bulk of the C2-isopentyl chain, the molecule exists predominantly in its enol form. This unique structural feature allows researchers to deploy it in two divergent palladium-catalyzed cross-coupling paradigms: Electrophilic Activation (via C3-O-triflation followed by Suzuki-Miyaura coupling)[1] and Nucleophilic Activation (via direct C2-α-arylation to form a quaternary center)[2].

This guide details the mechanistic causality, reagent selection, and self-validating protocols required to execute both workflows successfully.

Mechanistic Causality & Workflow Design

Pathway A: Electrophilic Activation (C3-Functionalization)

The C2-isopentyl group exerts significant steric shielding. When attempting to activate the C3-hydroxyl group, standard sulfonylation conditions (e.g., Tf₂O/Et₃N) often lead to competing C-triflation or degradation. To enforce strict O-selectivity, the use of a non-nucleophilic strong base (LiHMDS) combined with Comins' reagent is required. The resulting enol triflate becomes a highly competent electrophile for Suzuki-Miyaura cross-coupling, enabling the construction of 2,3-disubstituted cyclopentenones[3].

Pathway B: Nucleophilic Activation (C2-Functionalization)

Constructing a quaternary center at C2 via direct arylation is thermodynamically challenging due to the steric clash between the incoming aryl group and the flexible isopentyl chain. As established by Buchwald and co-workers, the direct α-arylation of 1,3-diketones requires bulky, electron-rich biarylphosphine ligands[2]. Ligands such as XPhos or 2-methyl-2'-dicyclohexylphosphinobiphenyl accelerate oxidative addition, while their massive steric bulk promotes the challenging reductive elimination step, overcoming the activation barrier to form the quaternary C–C bond[4].

Divergent cross-coupling workflows for 2-Isopentyl-1,3-cyclopentanedione.

Protocol A: Electrophilic Activation (Enol Triflation & Suzuki-Miyaura)

Step 1: Regioselective O-Triflation

Causality: Comins' reagent is chosen over Triflic Anhydride (Tf₂O) because its mild triflyl-transfer kinetics prevent the formation of undesired C-triflated byproducts at the sterically hindered C2 position.

-

Preparation: Flame-dry a Schlenk flask under argon. Add 2-isopentyl-1,3-cyclopentanedione (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M). Cool the solution to -78 °C.

-

Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv). Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Triflation: Add a solution of Comins' reagent (1.2 equiv) in THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Self-Validation (TLC): The starting material is weakly UV-active but stains intensely with KMnO₄. The successful formation of the enol triflate is indicated by the appearance of a highly UV-active spot at a higher Rf (approx. 0.6 in 4:1 Hexanes/EtOAc).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Setup: In a pressure vial, combine the enol triflate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Degassing: Add a 4:1 mixture of Toluene/H₂O. Sparge the biphasic mixture with argon for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%). Seal the vial and heat to 80 °C for 12 hours.

-

Self-Validation: A healthy catalytic cycle will maintain a yellow/orange hue. If the solution turns completely black (Pd-black precipitation) within the first hour, the catalyst has decomposed, likely due to insufficient degassing.

Protocol B: Nucleophilic Activation (Pd-Catalyzed α-Arylation)

Causality: The formation of a quaternary center at C2 eliminates the acidic enol proton. This chemical shift provides a built-in purification advantage: unreacted starting material remains acidic, while the product is neutral.

-

Setup: Inside a glovebox or using strict Schlenk techniques, charge a dry flask with 2-isopentyl-1,3-cyclopentanedione (1.2 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

-

Reaction: Add anhydrous Toluene (0.2 M). Seal the vessel and heat at 90 °C for 16 hours[2].

-

Self-Validation (Chemical Workup): Cool the mixture to room temperature and dilute with Et₂O. Wash the organic layer with 1.0 M NaOH (3 × 20 mL). Insight: The NaOH wash selectively deprotonates and extracts any unreacted 2-isopentyl-1,3-cyclopentanedione into the aqueous layer, leaving the pure, non-enolizable quaternary α-arylated product in the organic layer.

-

Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data & Reaction Parameters

| Parameter | Pathway A (Suzuki-Miyaura) | Pathway B (α-Arylation) |

| Activation Mode | Electrophilic (C3-OTf) | Nucleophilic (C2-Enolate) |

| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |

| Base | K₂CO₃ (Aqueous/Organic biphasic) | K₃PO₄ (Anhydrous) |

| Typical Yields | 75–90% | 65–85% |

| Primary Challenge | Preventing C-triflation during activation | Steric hindrance at the C2 quaternary center |

| Workup Advantage | Standard chromatographic isolation | Alkaline wash removes unreacted starting material |

References

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. URL:[Link]

-

Enantioselective Total Synthesis of Cannogenol-3-O-α-L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Journal of the American Chemical Society. URL:[Link]

-

Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society. URL:[Link]

-

Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones (Summary). Organic Chemistry Portal. URL:[Link]

Sources

Application Note: In Vitro Assay Preparation Using 2-Isopentyl-1,3-cyclopentanedione for HPPD Inhibition Screening

Target Audience: Researchers, assay development scientists, and pharmacologists in agrochemical and pharmaceutical drug discovery.

Introduction & Mechanistic Rationale

4-Hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) is a non-heme, iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This enzyme is a critical node in the tyrosine catabolism pathway. In plants, its inhibition blocks the biosynthesis of plastoquinone and tocopherols, leading to lethal foliage bleaching, making it a premier target for herbicides[1]. In humans, HPPD inhibitors (such as nitisinone/NTBC) are life-saving therapeutics for hereditary tyrosinemia type 1 (HT-1) and alkaptonuria[2].

The Role of 2-Isopentyl-1,3-cyclopentanedione: Most commercial HPPD inhibitors (e.g., mesotrione, sulcotrione) feature a 1,3-diketone pharmacophore. 2-Isopentyl-1,3-cyclopentanedione serves as an ideal, low-molecular-weight model compound to study the fundamental thermodynamics of HPPD inhibition.

-

Causality of Inhibition: In aqueous solution, the 1,3-cyclopentanedione moiety undergoes keto-enol tautomerization. The resulting enolate anion acts as a bidentate ligand, tightly chelating the active-site Fe(II) atom of HPPD[3]. This interaction perfectly mimics the transition state of the native substrate (HPPA), displacing water molecules from the iron coordination sphere and halting catalytic turnover.

To evaluate this compound, we utilize the Continuous Spectrophotometric Enol-Borate Assay . In the presence of borate buffer, the substrate (HPPA) forms an enol-borate complex that strongly absorbs UV light at 306–318 nm. As HPPD consumes HPPA, the absorbance decreases, allowing for real-time kinetic monitoring of enzyme activity and inhibitor potency[3][4].

Pathway Visualization

The following diagram illustrates the biological pathway and the specific intervention point of 2-isopentyl-1,3-cyclopentanedione.

Figure 1: Tyrosine catabolism pathway highlighting the mechanism of HPPD inhibition by 1,3-cyclopentanediones.

Reagents & Experimental Preparation

A self-validating assay requires stringent control over the oxidation state of the iron cofactor. If Fe(II) oxidizes to Fe(III), the enzyme becomes inactive, leading to false-positive inhibition readouts.

Buffer and Cofactor Preparation

-

Assay Buffer (Phosphate/Borate): Prepare a 0.42 M H3BO3 solution and adjust the pH to 6.2 using 0.17 M Na3PO4 . The borate is essential for complexing with HPPA to generate the measurable chromophore[3].

-

Cofactor Solution: Prepare 10 mM Sodium Ascorbate and 1 mM FeSO4 in deionized water. Critical Insight: Ascorbate acts as a reducing agent to maintain iron in the ferrous ( Fe2+ ) state, preventing spontaneous oxidation[4].

Compound & Substrate Preparation

-

Inhibitor Stock: Dissolve 2-isopentyl-1,3-cyclopentanedione in 100% DMSO to a concentration of 10 mM. Perform serial dilutions in DMSO to create a 10-point dose-response curve (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

-

Substrate (HPPA): Prepare a 30 mM stock of 4-hydroxyphenylpyruvic acid in 0.5 M ammonium acetate (pH 6.2)[4].

Enzyme Preparation

-

HPPD: Recombinant human HPD or Arabidopsis thaliana HPPD (AtHPPD) diluted to a working concentration of 500 nM in assay buffer[4][5].

Step-by-Step In Vitro Protocol

This continuous kinetic assay is optimized for a 96-well UV-transparent microplate format.

Step 1: Reaction Mixture Assembly To each well, add:

-

140μL of Assay Buffer (Phosphate/Borate, pH 6.2)

-

5μL of Cofactor Solution (Final concentrations: 50μM Ascorbate, 5μM FeSO4 )

-

10μL of Recombinant HPPD enzyme (Final concentration: ≈25nM )

Step 2: Inhibitor Pre-Incubation

-

Add 2μL of the 2-isopentyl-1,3-cyclopentanedione dilution series (or DMSO vehicle control) to the respective wells.

-

Incubate at 30°C for 15 minutes. Causality: 1,3-diketones are often slow-binding, competitive inhibitors[1]. Pre-incubation allows the enolate to fully displace water and coordinate with the Fe(II) atom before the substrate is introduced.

Step 3: Reaction Initiation

-

Initiate the reaction by adding 10μL of HPPA substrate (Final concentration: 1.8mM )[3].

Step 4: Kinetic Data Acquisition

-

Immediately place the microplate into a UV-Vis microplate reader.

-

Monitor the decrease in absorbance at 318 nm continuously for 10 minutes at 30°C[1][5].

Experimental Workflow Visualization

Figure 2: Step-by-step microplate workflow for the HPPD Enol-Borate continuous assay.

Data Presentation & Quality Control

Data Analysis

The initial velocity ( v0 ) is calculated from the linear portion of the substrate depletion curve ( ΔA318/min ). Percentage inhibition is calculated relative to the DMSO vehicle control. Plotting the fractional activity against the log of the inhibitor concentration yields the IC50 .

Table 1: Representative Kinetic Parameters for 1,3-Diketone HPPD Inhibitors (Note: Values are representative benchmarks for assay validation)

| Compound Class | Test Compound | Target Enzyme | IC50 ( μM ) | Ki ( nM ) | Binding Mode |

| Model 1,3-Diketone | 2-Isopentyl-1,3-cyclopentanedione | AtHPPD | 1.2−4.5 | 150−300 | Reversible, Competitive |

| Commercial Triketone | Mesotrione (Control) | AtHPPD | 0.012 | 4.5 | Slow-binding, Competitive |

| Commercial Triketone | NTBC / Nitisinone (Control) | Human HPD | 0.040 | <10 | Slow-binding, Competitive |

Trustworthiness: The Self-Validating Reversibility Check

To prove that 2-isopentyl-1,3-cyclopentanedione inhibits via metal chelation and not via irreversible protein denaturation or covalent modification, perform a Metal Rescue Experiment :

-

Run the assay at the IC90 concentration of the inhibitor.

-

Mid-reaction (at t=5min ), spike the well with an excess of FeSO4 (e.g., 500μM ).

-

Expected Outcome: The enzymatic activity should rapidly recover as the excess iron saturates the free inhibitor, freeing the enzyme's active site. If activity does not recover, the compound may have precipitated the protein or acted via an off-target mechanism.

References

-

Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Diseases Source: University of Siena (USiena Air) URL:[Link]

-

Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Mode of Action of 4-Hydroxyphenylpyruvate Dioxygenase Inhibition by Triketone-type Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Advanced Protocols for the Synthesis of 2-Isopentyl-1,3-cyclopentanedione Derivatives

Scientific Rationale & Introduction

2-Isopentyl-1,3-cyclopentanedione (also known as 2-(3-methylbutyl)-1,3-cyclopentanedione) is a critical synthetic intermediate in modern medicinal chemistry and natural product synthesis. Its unique 1,3-diketone scaffold serves as a foundational building block for synthesizing complex molecules, including B1- and L1-type phytoprostanes [1], steroid D-ring analogs [2], and potent thromboxane A2 (TXA2) receptor antagonists [3].

The primary challenge in synthesizing 2-alkyl-1,3-cyclopentanediones lies in the ambident nucleophilicity of the 1,3-diketone enolate. Traditional direct alkylation often results in a problematic mixture of C-alkylated and O-alkylated (enol ether) products. To overcome this, modern synthetic chemistry employs orthogonal strategies ranging from biomimetic organocatalysis to structural ring expansions. This application note details three field-proven protocols, explaining the mechanistic causality behind each to help researchers select the optimal route for their specific scalability and chemoselectivity needs.

Mechanistic Pathways & Strategy Selection

Fig 1. Orthogonal synthetic pathways to 2-isopentyl-1,3-cyclopentanedione.

Comparative Analysis of Synthetic Protocols

To facilitate route selection, the quantitative and qualitative metrics of the three methodologies are summarized below:

| Protocol | Reagents | Primary Mechanism | C-Selectivity | Typical Yield | Scalability |

| A (Recommended) | Isovaleraldehyde, L-Proline, Hantzsch Ester | Knoevenagel Condensation / Transfer Hydrogenation | >99% | 75–85% | High |

| B | Isopentyl Bromide, KOH | Enolate SN2 Alkylation | ~60% (O-alkylation competes) | 40–55% | Medium |

| C | Isovaleraldehyde acetal, Cyclobutene derivative | Aldol Addition / Pinacol Rearrangement | >99% | 60–70% | Low (Requires specialized precursors) |

Detailed Experimental Protocols

Protocol A: Organocatalytic Reductive Alkylation (The Ramachary Protocol)

This biomimetic approach completely bypasses O-alkylation. L-proline acts as an organocatalyst, forming a reactive iminium ion with isovaleraldehyde. This lowers the LUMO of the aldehyde, facilitating a rapid Knoevenagel condensation with 1,3-cyclopentanedione. Subsequently, the Hantzsch ester acts as an NADH analog, chemoselectively donating a hydride to reduce the exocyclic double bond without touching the ketone carbonyls [1][3].

Materials:

-

1,3-Cyclopentanedione (1.0 equiv)

-

Isovaleraldehyde (3-methylbutanal) (1.2 equiv)

-

L-Proline (10 mol%)

-

Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂) or Ethanol

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask, dissolve 1,3-cyclopentanedione (10 mmol) in 50 mL of CH₂Cl₂ (0.2 M). Add isovaleraldehyde (12 mmol) and L-proline (1 mmol).

-

Activation: Stir the mixture at room temperature for 15–20 minutes. Causality: This brief incubation allows the quantitative formation of the highly conjugated, UV-active alkylidene intermediate.

-

Reduction: Add the Hantzsch ester (11 mmol) in one portion. Stir the reaction at room temperature for 12–16 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The intermediate is bright yellow and highly UV-active; the final product is non-UV active but stains strongly with KMnO₄.

-

Workup: Concentrate the mixture under reduced pressure. The byproduct (diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate) is easily separated.

-